Tenidap
Overview
Description
Synthesis Analysis
A patent-free simple one-pot process for the preparation of tenidap has been developed . This process starts from N,O-diphenoxycarbonyl derivative 8c by successive treatments with ammonium carbonate, thiophen-2-carbonyl chloride in the presence of DMAP and ammonium carbonate, in an optimized overall yield of 75% .Molecular Structure Analysis
Tenidap’s molecular formula is C14H9ClN2O3S . Its molecular weight is 320.75 g/mol . The structure of Tenidap is distinct from the nonsteroidal anti-inflammatory drug (NSAID) class .Chemical Reactions Analysis
Tenidap’s cyclooxygenase (COX) inhibitory activity has been detailed in experimental animals . It inhibited calcium ionophore-stimulated prostaglandin D2 synthesis by rat basophilic leukemia cells (COX-1) with an IC50 of 20 nM . In two different in vitro human test systems, Tenidap inhibited COX-1 activity more potently than COX-2 .Scientific Research Applications
In-silico Analysis as a Novel 5-Lipoxygenase Inhibitor
Tenidap has been identified as a derivative of flavonoids, exhibiting inhibitory activity against 5-lipoxygenase. In-silico analysis helps in understanding the molecular docking mode and the molecular mechanisms behind its inhibitory action (Noor et al., 2018).
Impact on Pancreatic Beta-Cells
Tenidap exhibits several cellular actions, including the inhibition of anion transport processes. It affects the volume-regulated anion channel (VRAC) and K(ATP) channel activity in rat pancreatic beta-cells, influencing membrane potential and electrical activity (Best et al., 2010).
Neuroprotective Effect in Temporal Lobe Epilepsy
A study evaluated the neuroprotective effect of tenidap in a pilocarpine rat model of temporal lobe epilepsy (TLE). Tenidap treatment resulted in significant reduction of neuronal damage and inhibited COX-2 expression, especially in the hippocampal CA3 area (Tang et al., 2013).
Modulation of Inwardly Rectifying K+ Channels
Tenidap is a potent opener of the inwardly rectifying K+ channel, hKir2.3, demonstrating the ability to potentiate 86Rb+ efflux through hKir2.3 channels expressed in Chinese hamster ovary cells. This action suggests its potential as a pharmacological tool for studying physiological and pathological processes involving Kir2.3 (Liu et al., 2002).
Potential Structure-Modifying Effect in Osteoarthritis
A study aimed to test the hypothesis that tenidap has a structure-modifying effect in human knee osteoarthritis. However, it failed to demonstrate any difference in the structural progression of medial knee osteoarthritis as measured by radiography and arthroscopy. This study underscores the complexity of assessing the efficacy of potential structure-modifying drugs in osteoarthritis (Ayral et al., 2003).
Synthesis and Chemical Studies
New routes to oxindole derivatives, including a practical synthesis of tenidap, have been explored. These studies provide insight into the mechanism of the acylation reactions of oxindoles and offer facile access to several analogues of tenidap, enhancing our understanding of its chemical properties and potential for further pharmaceutical development (Porcs-Makkay et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSFDUMVCVVWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046104 | |
Record name | Tenidap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenidap | |
CAS RN |
120210-48-2 | |
Record name | Tenidap [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120210482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenidap | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13481 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenidap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENIDAP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7CJ74ONH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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